molecular formula C15H15N3O3 B7785872 2-[methyl-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-2-yl]amino]acetic acid

2-[methyl-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-2-yl]amino]acetic acid

Cat. No.: B7785872
M. Wt: 285.30 g/mol
InChI Key: WXRQCAQNFXMEMY-LRELXJSQSA-N
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Description

Compound “2-[methyl-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-2-yl]amino]acetic acid” is a chemical entity with unique properties and applications. It is known for its potential uses in various scientific fields, including chemistry, biology, medicine, and industry. The compound’s structure and reactivity make it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-[methyl-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-2-yl]amino]acetic acid” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are often scaled-up versions of laboratory procedures, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: Compound “2-[methyl-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-2-yl]amino]acetic acid” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound, resulting in new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

Compound “2-[methyl-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-2-yl]amino]acetic acid” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of compound “2-[methyl-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-2-yl]amino]acetic acid” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Compound “2-[methyl-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-2-yl]amino]acetic acid” stands out due to its unique combination of properties and applications, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2-[methyl-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-2-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-18(10-13(19)20)15-16-12(14(21)17-15)9-5-8-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,19,20)(H,16,17,21)/b8-5+,12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRQCAQNFXMEMY-LRELXJSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC(=O)C(=CC=CC2=CC=CC=C2)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O)C1=NC(=O)/C(=C\C=C\C2=CC=CC=C2)/N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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